molecular formula C7H7Cl2NO B1301479 2,4-Dichloro-5-methoxyaniline CAS No. 98446-49-2

2,4-Dichloro-5-methoxyaniline

Cat. No. B1301479
CAS RN: 98446-49-2
M. Wt: 192.04 g/mol
InChI Key: AJROJTARXSATEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with simple and inexpensive raw materials. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, 2,4-dichloro-5-methoxy-pyrimidine was synthesized using a combination of methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, through cyclization and chloridization, achieving a yield of about 46% with a purity higher than 99.5% . These examples suggest that the synthesis of 2,4-Dichloro-5-methoxyaniline could also be performed using a multi-step approach starting from simple precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray crystallography. For instance, the molecular structure of a pyrimidine derivative was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The molecular structure of an imidazoline receptor agonist was investigated using both experimental and theoretical techniques, showing good agreement between theoretical and experimental geometrical parameters . These studies indicate that a detailed molecular structure analysis of 2,4-Dichloro-5-methoxyaniline would likely involve similar techniques to elucidate its conformation and interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For example, the electronic properties of a molecule were studied using mulliken population analysis, and the chemical activity region was determined using molecular electrostatic potential (MEP) maps . These studies provide insights into the charge distribution and potential sites of reactivity, which are important for understanding the chemical behavior of 2,4-Dichloro-5-methoxyaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic and computational methods. Optical properties such as UV-vis absorption and fluorescence spectroscopy were used to investigate the effects of solvents on the emission spectra of a nitropyridine derivative . Quantum mechanical calculations were performed to determine properties like dipole moment, polarizability, and hyperpolarizability, which are indicative of the molecule's stability and reactivity . These analyses are crucial for predicting how 2,4-Dichloro-5-methoxyaniline might behave under different conditions and in various applications.

Scientific Research Applications

“2,4-Dichloro-5-methoxyaniline” is a chemical compound with the molecular formula C7H7Cl2NO . It is also known by other names such as 5-amino-2,4-dichloroanisole, 2,4-dichloro-5-methoxybenzenamine, 4,6-dichloro-m-anisidine, 2,4-dichloro-5-methoxy-phenylamine, benzenamine, 2,4-dichloro-5-methoxy, 2,4-dichloro-5-methoxyphenylamine, dichloromethoxyaniline .

  • Pharmaceuticals - Bosutinib Synthesis

    • “2,4-Dichloro-5-methoxyaniline” is used in the preparation of the bosutinib intermediate 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile .
    • Bosutinib is a drug developed by Wyeth Pharmaceuticals, which was approved by the European Union in September 2010 as an “orphan drug” for the treatment of chronic myeloid leukemia (CML) .
  • Chemical Reagent

    • As a chemical reagent, “2,4-Dichloro-5-methoxyaniline” can be used as a building block in the synthesis of more complex molecules .
    • The aniline group (-NH2) could be used to form amide bonds, and the methoxy group (-OCH3) and chloro groups (-Cl) could undergo further reactions to form other functional groups .
  • Pharmaceuticals - Bosutinib Synthesis

    • “2,4-Dichloro-5-methoxyaniline” is used in the preparation of the bosutinib intermediate 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile .
    • Bosutinib is a drug developed by Wyeth Pharmaceuticals, which was approved by the European Union in September 2010 as an “orphan drug” for the treatment of chronic myeloid leukemia (CML) .
  • Chemical Reagent

    • As a chemical reagent, “2,4-Dichloro-5-methoxyaniline” can be used as a building block in the synthesis of more complex molecules .
    • The aniline group (-NH2) could be used to form amide bonds, and the methoxy group (-OCH3) and chloro groups (-Cl) could undergo further reactions to form other functional groups .

properties

IUPAC Name

2,4-dichloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJROJTARXSATEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363100
Record name 2,4-dichloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methoxyaniline

CAS RN

98446-49-2
Record name 2,4-Dichloro-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98446-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methoxyaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2NS3GL2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the manner of Example 2, Step C, the reaction of 37.4 g (0.16 mole) of 2,4-dichloro-5-methoxyacetanilide with 12.8 g (0.32 mole) of sodium hydroxide in 30 mL of water and 30 mL of ethanol produced 16.7 g of 2,4-dichloro-5-methoxyaniline.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
DH Boschelli, B Wu, F Ye, Y Wang… - Journal of medicinal …, 2006 - ACS Publications
Compound 1 (SKI-606, bosutinib), a 7-alkoxy-4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, is a potent inhibitor of Src kinase activity. We previously reported that …
Number of citations: 37 pubs.acs.org
DH Boschelli, D Powell, JM Golas… - Bioorganic & medicinal …, 2003 - Elsevier
4-(2,4-Dichloro-5-methoxy)anilino-5,10-dihydropyrimido[4,5-b]quinolines are potent inhibitors of Src kinase and Src cellular activity while having no effect on Fyn cellular activity. The …
Number of citations: 20 www.sciencedirect.com
P Bowles, FR Busch, KR Leeman… - … Process Research & …, 2015 - ACS Publications
Nonbranded/unauthorized vendors had been manufacturing/selling what they described as bosutinib, while the material supplied was actually an isomer of bosutinib. This raised …
Number of citations: 4 pubs.acs.org
ACB Sosa, DH Boschelli, F Ye, JM Golas… - Bioorganic & medicinal …, 2004 - Elsevier
A series of 7-ethynyl and 7-ethenyl-4-anilino-3-quinolinecarbonitriles were synthesized and tested for Src inhibition. Derivatives bearing a C-6 methoxy group and 2,4-dichloro-5-…
Number of citations: 23 www.sciencedirect.com
DH Boschelli, F Ye, B Wu, YD Wang, ACB Sosa… - Bioorganic & medicinal …, 2003 - Elsevier
Several 7-alkoxy-4-anilino-3-quinolinecarbonitriles were synthesized and evaluated for Src kinase inhibitory activity. Optimal inhibition of both Src enzymatic and cellular activity was …
Number of citations: 22 www.sciencedirect.com
DM Berger, G Birnberg, F DeMorin, M Dutia… - …, 2003 - thieme-connect.com
The regioselective synthesis of compound 3, a potent Src kinase inhibitor is described. A key step in this synthesis is the regioselective thermal rearrangement of a substituted …
Number of citations: 9 www.thieme-connect.com
DH Boschelli, F Ye, YD Wang, M Dutia… - Journal of medicinal …, 2001 - ACS Publications
Subsequent to the discovery of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a) as an inhibitor of Src kinase activity (IC 50 = 30 nM), several additional …
Number of citations: 272 pubs.acs.org
Y Mao, C Zhu, Z Kong, J Wang, G Zhu, X Ren - Synthesis, 2015 - thieme-connect.com
A new and improved synthetic route to bosutinib is described on a hectogram scale. The key step is the intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile with N,N-…
Number of citations: 8 www.thieme-connect.com
DH Boschelli, B Wu, F Ye, H Durutlic, JM Golas… - Bioorganic & medicinal …, 2008 - Elsevier
A more efficient preparation of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile (2), the penultimate intermediate in the synthesis of bosutinib (1a), …
Number of citations: 16 www.sciencedirect.com
YD Wang, DH Boschelli, S Johnson, E Honores - Tetrahedron, 2004 - Elsevier
A facile one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes was developed. Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate, a key intermediate for the …
Number of citations: 56 www.sciencedirect.com

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